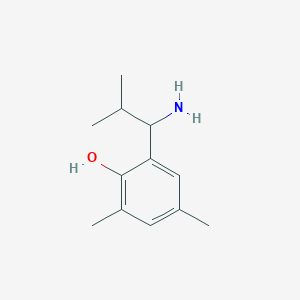
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol is an organic compound with a complex structure that includes both amino and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol typically involves the reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce 2-amino-2-methyl-1-propanol .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps, lower costs, and higher product purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Acts as a biological buffer and is involved in enzyme reactions.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as a buffer, stabilizing pH levels in biological systems. It also interacts with enzymes, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar buffering properties.
Aminomethyl propanol: Another similar compound used in cosmetics and pharmaceuticals.
Uniqueness
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol is unique due to its specific structure, which combines both amino and phenol functional groups. This combination allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropyl)-4,6-dimethylphenol |
InChI |
InChI=1S/C12H19NO/c1-7(2)11(13)10-6-8(3)5-9(4)12(10)14/h5-7,11,14H,13H2,1-4H3 |
InChI Key |
OWYJMIAEWAIKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C(C)C)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


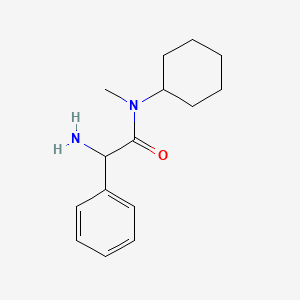
![6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)
![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate](/img/structure/B15272963.png)
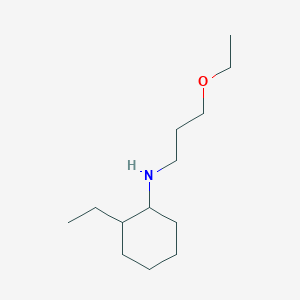
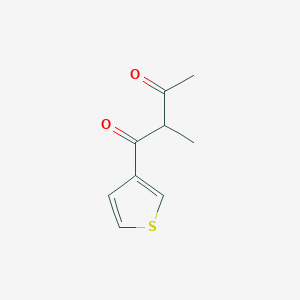
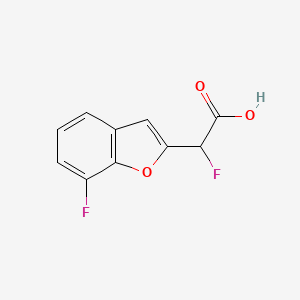
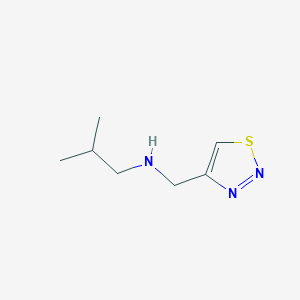
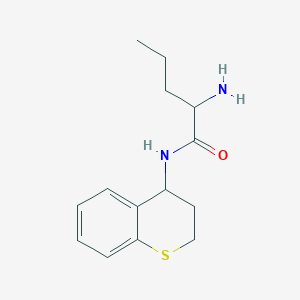
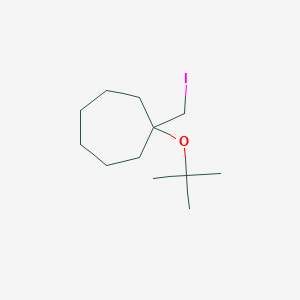
![Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)
![3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15273013.png)

![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)

